Bicyclo[3.2.1]oct-6-en-8-one
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Overview
Description
Bicyclo[3.2.1]oct-6-en-8-one is a bicyclic organic compound with a unique structure that includes a fused ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a bicyclo[3.2.1]octane framework with a ketone functional group at the 8-position and a double bond at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.1]oct-6-en-8-one can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with interesting control of the stereochemistry of the bridged centers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.1]oct-6-en-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form different products depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acids or other oxidized derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Bicyclo[3.2.1]oct-6-en-8-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties . In industry, this compound and its derivatives are used in the synthesis of fragrances and other specialty chemicals .
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]oct-6-en-8-one depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate that can undergo various transformations. In biological systems, the mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bicyclo[3.2.1]oct-6-en-8-one include other bicyclic ketones and alkenes, such as bicyclo[3.3.1]nonan-9-one and bicyclo[2.2.1]hept-2-en-7-one .
Uniqueness: this compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
bicyclo[3.2.1]oct-6-en-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-6-2-1-3-7(8)5-4-6/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBDRCLSSOUGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC(C1)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499030 |
Source
|
Record name | Bicyclo[3.2.1]oct-6-en-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22241-76-5 |
Source
|
Record name | Bicyclo[3.2.1]oct-6-en-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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